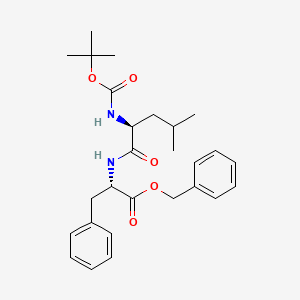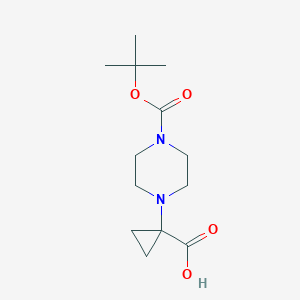![molecular formula C21H20N6O2S B2527555 N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-24-7](/img/structure/B2527555.png)
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, is a structurally complex molecule that appears to be related to the class of compounds known as pyrimidines and triazolopyrimidines. These compounds have been studied for their potential as ligands for the Peripheral Benzodiazepine Receptor (PBR), which is implicated in various biological processes including steroid biosynthesis. The presence of a triazolopyrimidine core and an acetamide moiety suggests that this compound may interact with PBR or similar biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of precursor molecules such as pyrimidinyl-thiosemicarbazides in the presence of a metal nitrate catalyst, as demonstrated in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with modifications to the substituents to achieve the desired 2,5-dimethylphenyl and 4-methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of related triazolopyrimidines has been characterized by crystallography, revealing features such as hydrogen bonding and π-stacking interactions that contribute to the stability and packing of the molecules in the crystal lattice . These structural analyses are crucial for understanding the potential binding interactions of the compound with its biological targets.
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidines and related compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as the acetamide moiety and aromatic substituents suggests that these compounds could undergo various chemical reactions, including further functionalization or conjugation with other biomolecules, which could modulate their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound , such as solubility, melting point, and stability, are not provided in the papers. However, the properties of similar compounds can be inferred to some extent. For instance, the crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine suggests that the compound is likely to have solid-state stability and may exhibit specific intermolecular interactions that could affect its solubility and bioavailability .
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
A study conducted by Dollé et al. (2008) showcases the development of radiolabeled compounds for positron emission tomography (PET) imaging. Specifically, they synthesized [18F]DPA-714, a fluorine-18 labeled compound designed for in vivo imaging of the translocator protein (18 kDa). This research highlights the compound's potential in radiopharmaceutical applications, particularly in neuroimaging and inflammation studies (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis of Novel Heterocyclic Compounds
Hassneen and Abdallah (2003) explored the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. Their work contributes to the field of synthetic chemistry by providing new routes to synthesize these derivatives, potentially leading to compounds with novel properties for further exploration in various applications (Hassneen & Abdallah, 2003).
Potential Anti-inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) focused on synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. Their findings suggest these compounds exhibit significant anti-inflammatory and analgesic properties, with potential applications as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated their antibacterial activity against various bacterial strains, including MRSA and VRE. This research underscores the potential of such compounds in addressing the challenge of antibiotic resistance (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-4-5-14(2)17(10-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)15-6-8-16(29-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSKWSAOFYRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)


![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)



![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2527487.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)
![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)
![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)